REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]#[N:5].C([N:8]([CH2:11][CH3:12])CC)C.[P:13]([Cl:16])(Cl)Cl.C1C[O:20][CH2:19]C1>>[P:13]([Cl:16])([O:20][CH2:19][CH2:12][C:11]#[N:8])[O:1][CH2:2][CH2:3][C:4]#[N:5]
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
OCCC#N
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
P(OCCC#N)(OCCC#N)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |